molecular formula C20H21N3O3S B11014142 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11014142
M. Wt: 383.5 g/mol
InChI Key: CSFDJLGRKMSVGG-UHFFFAOYSA-N
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Description

The compound N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a pyrrole group and a carboxamide linkage to a 5,6-dimethoxy-2,3-dihydroindenyl moiety.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-12-18(22-20(27-12)23-8-4-5-9-23)19(24)21-15-7-6-13-10-16(25-2)17(26-3)11-14(13)15/h4-5,8-11,15H,6-7H2,1-3H3,(H,21,24)

InChI Key

CSFDJLGRKMSVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of indene and thiazole moieties. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 366.4 g/mol. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC19H22N2O4S
Molecular Weight366.4 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anticholinesterase Activity : A study demonstrated that derivatives of thiazole compounds possess significant anticholinesterase activity, suggesting potential use in treating Alzheimer's disease .
  • Antioxidant Properties : The presence of methoxy groups in its structure contributes to antioxidant activity, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. By inhibiting AChE, it increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Receptor Modulation : It may also interact with various receptors involved in inflammatory and oxidative stress pathways. For example, activation or inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway has been noted in related compounds .

Study 1: Anticholinesterase Activity

A study conducted on a series of thiazole derivatives found that certain modifications significantly enhanced AChE inhibitory activity. The compound exhibited an IC50 value comparable to known AChE inhibitors such as donepezil .

Study 2: Antioxidant and Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. Additionally, it downregulated the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights can be derived from the available sources:

Structural and Methodological Context

  • Crystallography Tools: The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule and macromolecular structure refinement .
  • Analytical Methods : The Bradford assay () is a protein quantification method , which is unrelated to the structural or functional analysis of the compound .

b. Indirect Comparisons with Compounds

lists two compounds:

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8): A pyrazole derivative with a carboxamide group.

N-Desmethyl Sildenafil (CAS 139755-82-1): A metabolite of the phosphodiesterase-5 (PDE5) inhibitor sildenafil.

Parameter Target Compound 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide N-Desmethyl Sildenafil
Core Structure Thiazole with pyrrole and indenyl groups Pyrazole Pyrazolopyrimidine
Functional Groups Dimethoxy, carboxamide, pyrrole Amino, carboxamide, propyl Piperazinylsulfonyl, ethoxy
Potential Applications Not specified in evidence Unclear (likely intermediate) PDE5 inhibition (metabolite)
  • Key Differences: The target compound’s thiazole-pyrrole-indenyl architecture distinguishes it from the pyrazole-based compounds in .

Critical Analysis of Evidence Limitations

  • Structural Data Gaps: No crystallographic or spectroscopic data (e.g., NMR, X-ray) for the target compound are provided, limiting direct comparisons.
  • Functional Data Absence : focuses on PDE-related compounds, but the target compound’s mechanism of action (if any) remains unaddressed.

Preparation Methods

Indenyl Amine Synthesis

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl amine is synthesized via:

  • Friedel-Crafts Cyclization : Starting with 3,4-dimethoxyphenylacetic acid, cyclization under acidic conditions (e.g., polyphosphoric acid) yields 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

  • Reductive Amination : The ketone is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via silica gel chromatography.

Thiazole Carboxylic Acid Synthesis

The thiazole moiety is constructed via:

  • Hantzsch Thiazole Synthesis : Reaction of methyl thioamide with α-bromo-4-(pyrrol-1-yl)acetophenone in ethanol under reflux forms the 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid.

  • Oxidation : The methyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF).

Stepwise Synthetic Procedures

Preparation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl Amine

Step 1: Cyclization of 3,4-Dimethoxyphenylacetic Acid
A mixture of 3,4-dimethoxyphenylacetic acid (10.0 g, 47.6 mmol) and polyphosphoric acid (50 mL) is stirred at 120°C for 6 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane. The organic layer is dried over MgSO4 and concentrated to yield 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a white solid (8.2 g, 82%).

Step 2: Reductive Amination
The ketone (5.0 g, 24.0 mmol) is dissolved in methanol (100 mL) with ammonium acetate (18.5 g, 240 mmol) and sodium cyanoborohydride (3.0 g, 48.0 mmol). The mixture is stirred at room temperature for 24 hours, filtered, and purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to afford the amine (4.1 g, 78%).

Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid

Step 1: Hantzsch Cyclization
Methyl thioacetamide (3.0 g, 28.6 mmol) and α-bromo-4-(pyrrol-1-yl)acetophenone (7.2 g, 28.6 mmol) are refluxed in ethanol (50 mL) for 12 hours. The precipitate is filtered and recrystallized from ethanol to yield the thiazole ester (6.5 g, 85%).

Step 2: Ester Hydrolysis
The ester (5.0 g, 18.5 mmol) is treated with lithium hydroxide (2.2 g, 55.5 mmol) in THF/water (3:1, 60 mL) at 50°C for 4 hours. The mixture is acidified with HCl (1M) and extracted with ethyl acetate to isolate the carboxylic acid (4.1 g, 88%).

Coupling of Indenyl Amine and Thiazole Carboxylic Acid

Activation and Amide Bond Formation
The carboxylic acid (3.0 g, 11.2 mmol) is treated with thionyl chloride (10 mL) at 70°C for 2 hours to form the acid chloride. After removing excess thionyl chloride, the residue is dissolved in dry THF and added dropwise to a solution of the indenyl amine (2.5 g, 11.2 mmol) and triethylamine (3.4 mL, 24.6 mmol) in THF at 0°C. The reaction is stirred overnight, washed with water, and purified via column chromatography (dichloromethane:methanol = 9:1) to yield the final product (4.1 g, 76%).

Optimization and Critical Parameters

Reaction Condition Screening

ParameterOptimal ConditionImpact on Yield
Coupling AgentThionyl chloride76% yield vs. 58% with EDCl/HOBt
SolventTHFSuperior solubility vs. DMF
Temperature0°C to room temperatureMinimizes side reactions

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiazole-H), 6.75–6.82 (m, 4H, pyrrole-H), 3.91 (s, 6H, OCH₃).

  • LC-MS (ESI) : m/z 428.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Pyrrole Substitution Regioselectivity : Competitive alkylation at multiple positions is mitigated by using a bulky base (e.g., LDA).

  • Indenyl Amine Stability : Storage under inert atmosphere prevents oxidation.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with consistent yields (>70%) using flow chemistry for the Hantzsch cyclization step .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step routes, starting with the formation of the thiazole core via condensation of thioamides and α-haloketones. For example, describes a procedure using DMF as a solvent, K₂CO₃ as a base, and RCH₂Cl for alkylation under room temperature stirring. Advanced methods like microwave-assisted synthesis () or flow chemistry can improve yields (70–85%) and reduce side reactions.
  • Optimization : Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice. highlights computational reaction path searches to narrow optimal conditions.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Techniques :

  • ¹H/¹³C NMR : Assign signals for the indenyl methoxy groups (δ 3.7–3.9 ppm for OCH₃) and pyrrole protons (δ 6.2–6.5 ppm) ( ).
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 428.2) ( ).

Q. What intermediates are critical during synthesis, and how are they characterized?

  • Key Intermediates :

  • 5-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid : Synthesized via cyclization of thioamide derivatives ().
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine : Prepared by reduction of nitro precursors, confirmed by LC-MS and melting point analysis ( ).

Advanced Research Questions

Q. How can computational methods predict biological activity and optimize molecular interactions?

  • Approach :

  • Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., cancer-related kinases). shows docking poses for similar thiazole derivatives.
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with antimicrobial activity ().
    • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for kinase inhibition).

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from assay conditions (e.g., cell line variability, serum concentration).
  • Resolution :

  • Meta-Analysis : Normalize data using standardized protocols (e.g., MTT assay at 48 hrs vs. 72 hrs) ( ).
  • Dose-Response Curves : Re-evaluate activity slopes across multiple replicates ().

Q. What strategies establish structure-activity relationships (SAR) for this compound?

  • SAR Workflow :

Variation of Substituents : Modify the indenyl methoxy groups or pyrrole/thiazole rings ( ).

Biological Testing : Screen analogs for antimicrobial () or anticancer activity ().

Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity ( ).

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